4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
4-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolidine ring, a benzothiophene moiety, and several functional groups that contribute to its reactivity and potential utility.
Preparation Methods
The synthesis of 4-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multiple steps, including the formation of the thiazolidine ring and the benzothiophene moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the thiazolidine ring: This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions.
Formation of the benzothiophene moiety: This often involves the cyclization of a 2-mercaptobenzothiophene precursor with an appropriate electrophile.
Chemical Reactions Analysis
4-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 4-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Properties
Molecular Formula |
C22H16ClNO4S3 |
---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
[4-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C22H16ClNO4S3/c1-3-24-20(25)17(31-22(24)29)11-12-8-9-14(15(10-12)27-2)28-21(26)19-18(23)13-6-4-5-7-16(13)30-19/h4-11H,3H2,1-2H3/b17-11- |
InChI Key |
FCSLPZZHKTYNLN-BOPFTXTBSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl)OC)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl)OC)SC1=S |
Origin of Product |
United States |
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